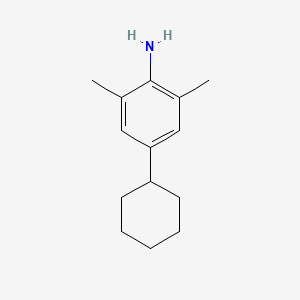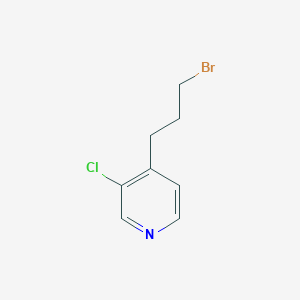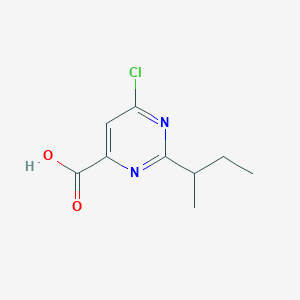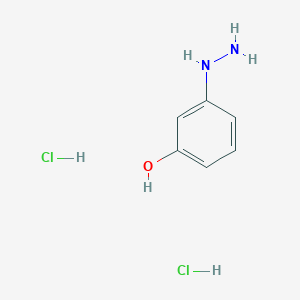
3-Hydrazinylphenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylphenol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O. It is a derivative of phenol, where a hydrazine group is attached to the phenol ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylphenol dihydrochloride typically involves the reaction of 3-aminophenol with hydrazine. The process can be summarized as follows:
Diazotization: 3-aminophenol is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
Reduction: The diazonium salt is then reduced using tin(II) chloride in hydrochloric acid to yield 3-hydrazinylphenol.
Formation of Dihydrochloride Salt: The resulting 3-hydrazinylphenol is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylphenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-Hydrazinylphenol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinylphenol dihydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also act as a reducing agent, participating in redox reactions that alter the oxidative state of other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzylhydrazine: Similar structure but with a benzyl group instead of a phenol ring.
Phenylhydrazine: Contains a phenyl group instead of a phenol ring.
Hydrazinobenzene: Similar structure but with a benzene ring instead of a phenol ring.
Uniqueness
3-Hydrazinylphenol dihydrochloride is unique due to the presence of both a hydrazine group and a phenol ring, which allows it to participate in a wide range of chemical reactions. Its ability to form stable dihydrochloride salts also makes it useful in various applications .
Properties
Molecular Formula |
C6H10Cl2N2O |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
3-hydrazinylphenol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-8-5-2-1-3-6(9)4-5;;/h1-4,8-9H,7H2;2*1H |
InChI Key |
RUOSOMNCSBPBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide](/img/structure/B13214626.png)
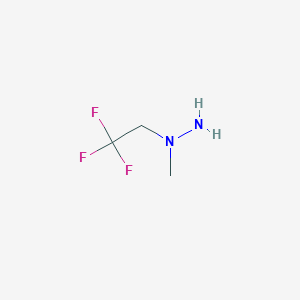
![N-[(1H-Pyrazol-3-yl)methyl]guanidine](/img/structure/B13214636.png)
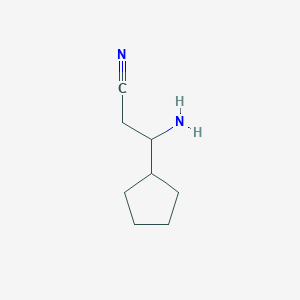
![7-Methoxyfuro[2,3-d]pyridazine](/img/structure/B13214647.png)
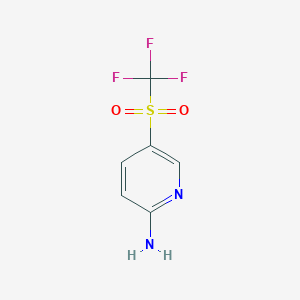

![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
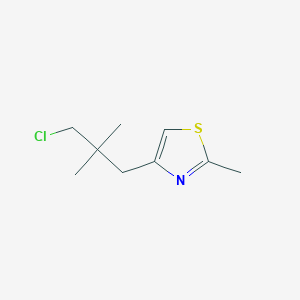
![tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13214690.png)
![4-Azatricyclo[4.2.1.0,3,7]nonane](/img/structure/B13214693.png)
